molecular formula C7H6ClN3S B1361818 6-Chloro-2-hydrazinylbenzo[d]thiazole CAS No. 51011-54-2

6-Chloro-2-hydrazinylbenzo[d]thiazole

Cat. No.: B1361818
CAS No.: 51011-54-2
M. Wt: 199.66 g/mol
InChI Key: JBAIRAQEQLLZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H6ClN3S. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and a hydrazinyl group at the 2nd position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole typically involves the reaction of 6-chlorobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydrazinylbenzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or other derivatives, and substitution reactions can result in various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-hydrazinylbenzo[d]thiazole is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the hydrazinyl group contributes to its potential biological activities .

Properties

IUPAC Name

(6-chloro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAIRAQEQLLZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353193
Record name 6-Chloro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51011-54-2
Record name 6-Chloro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 2
6-Chloro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 3
6-Chloro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 4
6-Chloro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 5
6-Chloro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 6
6-Chloro-2-hydrazinylbenzo[d]thiazole
Customer
Q & A

Q1: What is the structural characterization of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine?

A1: 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine is characterized by:

  • Molecular Formula: C7H6ClN3S [, ]
  • Spectroscopic Data: While the provided abstracts don't detail specific spectroscopic data, the crystallographic study reveals key structural features []:

    Q2: How does the crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine influence its intermolecular interactions?

    A2: The crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine reveals significant hydrogen bonding patterns []:

      1. F. H. Allen, Acta Crystallogr. Sect. E Struct. Rep. Online, 2010, 66, o3263.
      2. D. Mary, P. Mary, Y. Sheena, J. Mol. Struct., 2019, 1195, 74-84.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.